1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid
Description
1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a cyclopropylmethyl substituent and a carboxylic acid group. The cyclopropylmethyl group introduces steric strain and unique electronic effects, which may influence reactivity, solubility, and biological interactions. This compound is hypothesized to serve as an intermediate in pharmaceuticals or organic synthesis, given the prevalence of similar cyclohexane derivatives in these fields .
Properties
CAS No. |
1261269-81-1 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)11(8-9-4-5-9)6-2-1-3-7-11/h9H,1-8H2,(H,12,13) |
InChI Key |
SOHYRWYYABDZMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may vary depending on the specific substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropylmethyl group may contribute to the compound’s lipophilicity and ability to penetrate biological membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid with structurally related cyclohexane derivatives, highlighting substituent effects, synthesis, and applications:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in ): Increase carboxylic acid acidity and water solubility. Aromatic Substituents (e.g., 4-methoxyphenyl in ): Elevate LogP values, enhancing lipid membrane permeability. Aliphatic Chains (e.g., 2-ethyl-butyl in ): Improve lipophilicity but may reduce metabolic stability.
Synthesis :
- Methyl and branched alkyl derivatives are synthesized via carbonylation or patented alkylation .
- The target compound may require cyclopropane-specific methods, such as cyclopropanation of allylic precursors or nucleophilic substitution.
Applications :
Biological Activity
1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18O2
- Molecular Weight : 182.26 g/mol
- IUPAC Name : 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid
The biological activity of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of G-protein-coupled receptors (GPCRs), which are critical in mediating physiological responses and are common targets for therapeutic agents .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects, including:
- Anti-inflammatory Properties : Potential modulation of inflammatory pathways.
- Analgesic Effects : Possible pain-relieving properties through central nervous system interactions.
- Neuroprotective Effects : Preliminary evidence suggests a role in protecting neuronal cells from damage.
Case Studies
-
Study on Anti-inflammatory Activity
- A study investigated the anti-inflammatory effects of various cycloalkyl carboxylic acids, including 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid. Results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Neuroprotective Study
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid in academic research?
The synthesis typically involves multi-step organic reactions starting from cyclohexane derivatives. Key steps include introducing the cyclopropylmethyl group via alkylation or coupling reactions and forming the carboxylic acid moiety through oxidation or hydrolysis. Reagents such as coupling agents (e.g., HATU), bases (e.g., diisopropylethylamine), and solvents (e.g., dichloromethane) are employed. Optimization of temperature, reaction time, and purification methods (e.g., chromatography) is critical for yield improvement .
Q. How can researchers confirm the structural integrity of 1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid post-synthesis?
Structural confirmation relies on ¹H/¹³C NMR spectroscopy to identify chemical shifts corresponding to the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and the carboxylic acid (δ ~170–175 ppm for carbonyl carbon). Mass spectrometry (HRMS or ESI-MS) provides molecular ion verification. X-ray crystallography may resolve stereochemical details if crystalline derivatives are obtainable .
Q. What are the typical reaction pathways for modifying this compound?
Common modifications include:
- Esterification : Using methanol/H⁺ or thionyl chloride to form methyl esters.
- Amidation : Activated via DCC or EDC coupling with amines.
- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol. Reaction mechanisms should be validated with kinetic studies and intermediate trapping .
Advanced Research Questions
Q. How should researchers approach retrosynthetic analysis for designing novel derivatives?
Retrosynthesis can be guided by AI-powered tools (e.g., Reaxys or Pistachio models) to deconstruct the molecule into accessible fragments:
- Cyclohexane ring precursors (e.g., cyclohexanone).
- Cyclopropylmethyl reagents (e.g., cyclopropanecarboxaldehyde). Prioritize steps with high atom economy and minimal protecting group usage .
Q. What strategies resolve stereochemical challenges during synthesis?
- Chiral catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) for enantioselective alkylation.
- Chiral HPLC : Separate diastereomers post-synthesis.
- Dynamic kinetic resolution : Employ conditions favoring one enantiomer via equilibrium control .
Q. What in vitro assays are recommended to explore bioactivity?
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or proteases, using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs). Preliminary data from fluorinated analogs suggest potential activity in modulating enzyme kinetics .
Q. How can contradictory spectral data be addressed during characterization?
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Compare experimental data with computational predictions (DFT for ¹³C NMR shifts).
- Rule out impurities via LC-MS or recrystallization .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).
- Ventilation : Use fume hoods for reactions releasing volatile byproducts.
- Waste disposal : Neutralize acidic waste with bicarbonate before disposal .
Q. What computational methods predict physicochemical properties?
Q. How can reaction conditions be optimized for improved yield?
Apply Design of Experiments (DOE) to variables like temperature, solvent polarity, and catalyst loading. Monitor progress via HPLC or in-situ IR. For example, increasing reaction temperature from 25°C to 60°C may accelerate coupling steps but risk side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
